molecular formula C8H13N3O2 B13001747 4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol

Cat. No.: B13001747
M. Wt: 183.21 g/mol
InChI Key: BGWHLQAXSZIXMV-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol is a heterocyclic compound that features both a pyrazole ring and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-3-yl)-1,4-oxazepan-6-ol is unique due to the combination of both pyrazole and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-1,4-oxazepan-6-ol

InChI

InChI=1S/C8H13N3O2/c12-7-5-11(3-4-13-6-7)8-1-2-9-10-8/h1-2,7,12H,3-6H2,(H,9,10)

InChI Key

BGWHLQAXSZIXMV-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1C2=CC=NN2)O

Origin of Product

United States

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